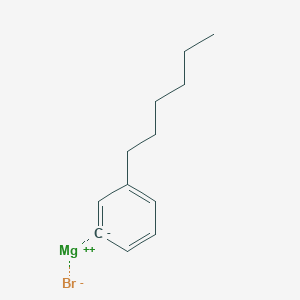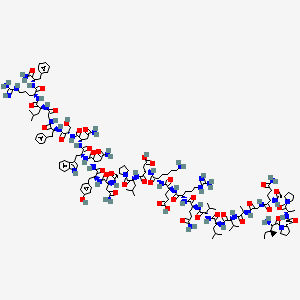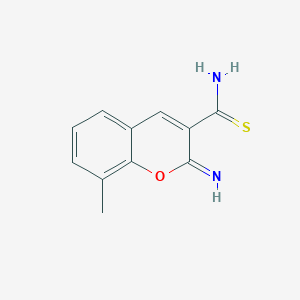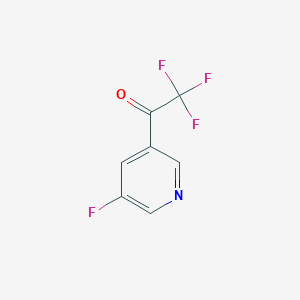
2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone is a fluorinated organic compound. Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials science due to their unique properties .
Preparation Methods
The synthesis of fluorinated compounds, including 2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone, can be achieved through various methods. One common approach involves the direct formation of C-F bonds using fluorinase enzymes . Industrial production methods often involve complex fluorinated modules and selective fluorination under mild conditions .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts and triarylbismuth compounds . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, fluorinated compounds are valuable for their enhanced stability and bioavailability, making them suitable for drug development and molecular imaging . In industry, they are used in the production of advanced materials and diagnostic probes .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds include other fluorinated organic molecules used in pharmaceuticals and materials science. What sets 2,2,2-Trifluoro-1-(5-fluoro-pyridin-3-YL)-ethanone apart is its unique combination of fluorine atoms, which confer enhanced stability and bioavailability compared to other fluorinated compounds .
Properties
Molecular Formula |
C7H3F4NO |
|---|---|
Molecular Weight |
193.10 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H3F4NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3H |
InChI Key |
LDVTWRVPCVNZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


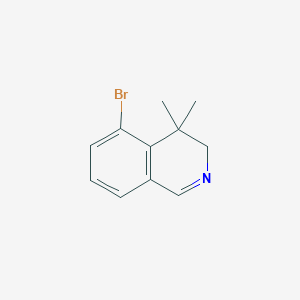
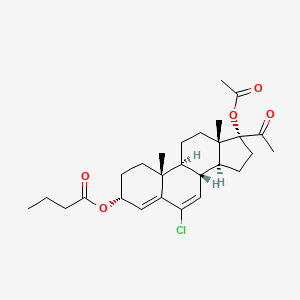

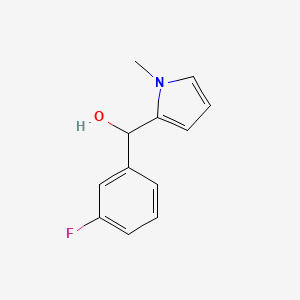
![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)

![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)

